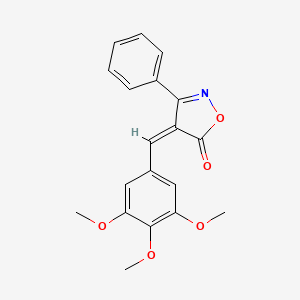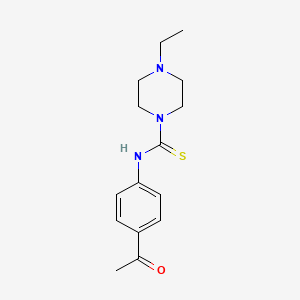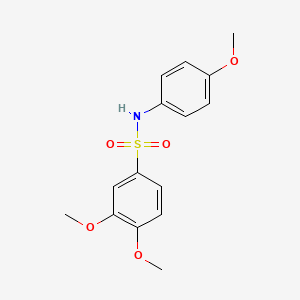
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone, also known as PTM, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. PTM belongs to the family of isoxazolone derivatives, which are known to exhibit a wide range of biological and pharmacological activities.
作用机制
The exact mechanism of action of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of the inflammatory response. Additionally, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone in lab experiments is its high potency and selectivity towards its molecular targets. However, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is also known to exhibit poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain applications. Furthermore, the synthesis of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is relatively complex and requires specialized equipment and expertise.
未来方向
There are several potential future directions for the research and development of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone. One area of interest is the exploration of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone as a scaffold for the development of novel drug candidates with improved pharmacological properties is also an area of active research. Finally, the development of more efficient and scalable synthesis methods for 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone could facilitate its widespread use in various applications.
合成方法
The synthesis of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 3-phenyl-5-(hydroxyimino)-4,5-dihydroisoxazole in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone in its pure form.
科学研究应用
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. Furthermore, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been reported to possess significant antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
属性
IUPAC Name |
(4Z)-3-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)18(15)24-3)9-14-17(20-25-19(14)21)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSDRHJVFJQAIG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)
